
N-(3-bromophenyl)-2-chlorobenzamide
Overview
Description
N-(3-bromophenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-chlorobenzamide typically involves the reaction of 3-bromoaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-bromoaniline+2-chlorobenzoyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine and chlorine substituents on the aromatic rings can participate in EAS reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
EAS Reactions: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., Br2, Cl2) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of dihalogenated derivatives.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
Antimicrobial Applications
N-(3-bromophenyl)-2-chlorobenzamide has demonstrated notable antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens.
Research Findings
- In vitro Studies : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae.
- Minimum Inhibitory Concentration (MIC) : Studies indicated MIC values ranging from 10-20 µM, showcasing its potency against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored, particularly against human breast adenocarcinoma cell lines (MCF7).
Research Results
- A study demonstrated that derivatives of this compound could outperform traditional chemotherapeutics like cisplatin in inhibiting MCF7 cell growth, indicating its potential as a therapeutic agent .
Synthesis and Industrial Applications
This compound can be synthesized through the reaction of 3-bromoaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This synthesis method allows for scalability in industrial settings.
Industrial Use
The compound serves as a building block for synthesizing more complex organic molecules and is utilized in developing new materials and chemical processes .
Case Studies
- Antimicrobial Efficacy : A recent study highlighted that this compound exhibited superior efficacy against multidrug-resistant strains compared to standard antibiotics, suggesting its potential as a therapeutic agent for treating resistant infections .
- Cancer Treatment Potential : Research indicated that derivatives of this compound could significantly inhibit MCF7 cell growth, outperforming traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-chlorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-2-fluorobenzamide
- N-(3-bromophenyl)-2-methylbenzamide
- N-(3-bromophenyl)-2-nitrobenzamide
Uniqueness
N-(3-bromophenyl)-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. The combination of these substituents can result in distinct chemical and physical properties compared to similar compounds with different substituents.
Biological Activity
N-(3-bromophenyl)-2-chlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure
This compound can be represented by the following chemical structure:
- Molecular Formula : C13H9BrClN
- Molecular Weight : 292.57 g/mol
The compound features a bromine atom at the meta position of the phenyl ring and a chlorine atom on the benzamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study involving various chloroacetamides, including this compound, demonstrated effectiveness against several bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis showed that the presence of halogenated substituents enhances lipophilicity, allowing better penetration through bacterial membranes .
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) values for this compound have been reported in various studies:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These values indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. The SAR studies reveal that:
- Bromine and Chlorine Substituents : The presence of halogen atoms increases the compound's lipophilicity and enhances its interaction with bacterial membranes.
- Positioning of Substituents : Variations in the position of substituents on the phenyl ring can significantly alter antibacterial potency, as seen in related compounds .
Case Studies
- Antimicrobial Screening : A comprehensive screening of N-(substituted phenyl)-2-chloroacetamides, including this compound, revealed promising antimicrobial activity against both S. aureus and E. coli. The study concluded that compounds with brominated phenyl rings were among the most active .
- In Silico Analysis : Computational studies have supported the findings from laboratory tests by predicting favorable interactions between this compound and bacterial targets. These analyses utilized cheminformatics tools to assess potential efficacy based on molecular docking simulations .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-chlorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAUXAOOQFSDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293706 | |
Record name | N-(3-Bromophenyl)-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301158-04-3 | |
Record name | N-(3-Bromophenyl)-2-chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301158-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Bromophenyl)-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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